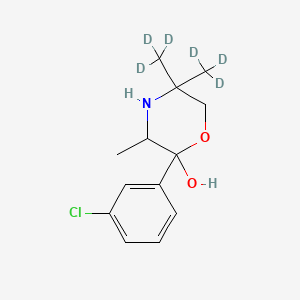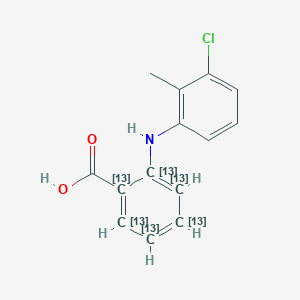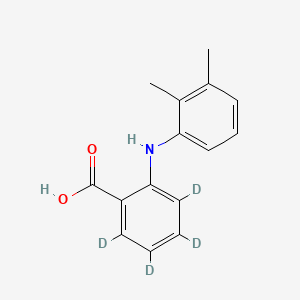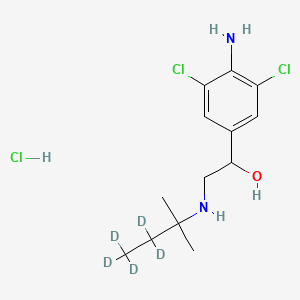
2,4-二硝基苯酚-d3
描述
2,4-Dinitrophenol-d3 is a derivative of 2,4-Dinitrophenol where three hydrogen atoms are replaced by deuterium . It is a stable isotope labelled compound used in research . It shares similar chemical properties with 2,4-Dinitrophenol, which is an organic compound that has been used in explosives manufacturing and as a pesticide and herbicide .
Synthesis Analysis
2,4-Dinitrophenol can be synthesized by nitration of phenol with nitric acid in an aqueous-alcoholic medium . Another method involves the treatment of 2,4-dinitrophenol with sulfonyl chlorides in the presence of pyridine .Molecular Structure Analysis
The molecular formula of 2,4-Dinitrophenol-d3 is C6D3HN2O5 . The structure of 2,4-Dinitrophenol, its parent compound, is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
2,4-Dinitrophenol exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney . Aldehydes and ketones react to form yellow, orange, or reddish-orange precipitates with the 2,4-dinitrophenylhydrazine reagent .Physical And Chemical Properties Analysis
2,4-Dinitrophenol-d3 has a molecular weight of 187.125 . As a solid, 2,4-Dinitrophenol, its parent compound, is yellow, crystalline, and has a sweet, musty odor .科学研究应用
Cancer Research: Enhancing Chemotherapy Efficacy
2,4-DNP-d3 has been studied for its potential to disrupt cancer cell metabolism and enhance the efficacy of chemotherapy drugs . It acts as an uncoupler of oxidative phosphorylation, leading to increased production of reactive oxygen species (ROS) and sensitization of cancer cells to anthracyclines like doxorubicin and epirubicin . This synergistic effect could be leveraged to lower the required doses of chemotherapy drugs, reducing their side effects while maintaining or improving their cancer-killing efficacy.
Obesity Treatment: Metabolic Rate Modulation
Despite its associated risks, 2,4-DNP-d3 has been investigated for its ability to increase metabolic rate and induce weight loss . By uncoupling oxidative phosphorylation, it causes a significant increase in energy expenditure, leading to fat loss. However, due to its narrow therapeutic window and potential for severe toxicity, its use is highly controversial and not approved for this purpose .
Biochemical Studies: Mitochondrial Function Analysis
2,4-DNP-d3 serves as a tool in biochemical studies to understand mitochondrial function . Researchers use it to study the mechanism of oxidative phosphorylation and the role of mitochondria in various cellular processes. Its ability to uncouple ATP synthesis from electron transport is valuable in dissecting the bioenergetics of cells.
Environmental Science: Biodegradation of Pollutants
Studies have explored the use of 2,4-DNP-d3 in improving the biodegradability of environmental pollutants . Advanced oxidation/reduction processes utilizing compounds like 2,4-DNP-d3 can degrade toxic aromatic compounds in wastewater, aiding in environmental cleanup efforts.
Analytical Chemistry: Selective Detection of Contaminants
In analytical chemistry, 2,4-DNP-d3 is used to develop sensors for the selective detection of contaminants . For instance, fluorescent probes based on 2,4-DNP-d3 can detect specific substances in water, providing a valuable tool for water quality assessment and ensuring public health safety.
Pharmacology: Pharmacokinetic Modeling
2,4-DNP-d3 has been used in pharmacological research to develop physiologically-based pharmacokinetic models . These models help understand the distribution, metabolism, and excretion of drugs, which is crucial for developing new medications with optimal efficacy and minimal side effects.
安全和危害
未来方向
New approaches in drug development are needed to address the growing epidemic of obesity. 2,4-Dinitrophenol is an oxidative phosphorylation uncoupling agent that was widely used in the early 1930s for weight loss but was quickly banned due to severe toxicities . By enhancing our understanding of the PK–PD relationship, we can develop new approaches to leverage oxidative phosphorylation uncoupling as a weight loss strategy .
属性
IUPAC Name |
2,3,5-trideuterio-4,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O5/c9-6-2-1-4(7(10)11)3-5(6)8(12)13/h1-3,9H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBJCMHMOXMLKC-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745652 | |
| Record name | 2,4-Dinitro(~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5-Trideuterio-4,6-dinitrophenol | |
CAS RN |
93951-77-0 | |
| Record name | 2,4-Dinitro(~2~H_3_)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 93951-77-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details























Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)


